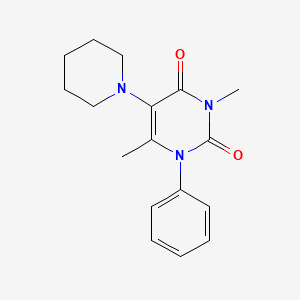
2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines, piperidine, and pyrimidine precursors.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with a pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.
Substitution Reaction: The piperidine moiety is introduced through a substitution reaction, often using a suitable leaving group and a base.
Methylation: The final step involves the methylation of the pyrimidine ring to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Pyrimidine-2,4-dione: A core structure in many biologically active compounds.
Uniqueness
3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
32049-92-6 |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-phenyl-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)18(2)17(22)20(13)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
XOBQBTNYYXPLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


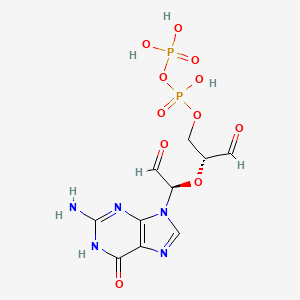

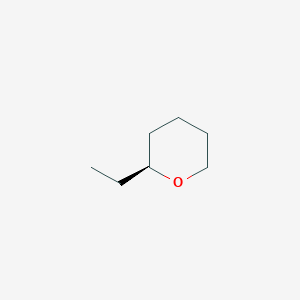
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

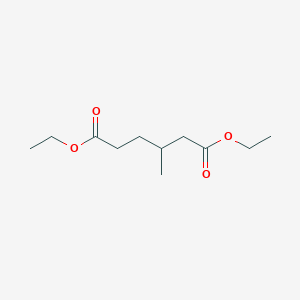
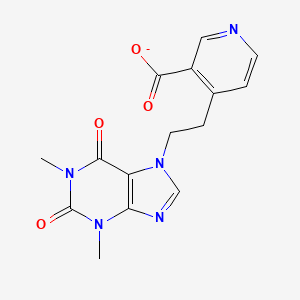
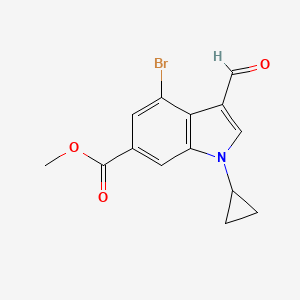

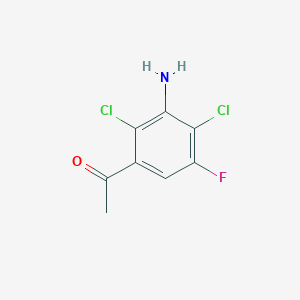
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
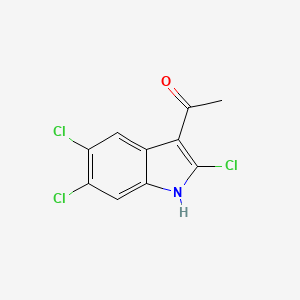
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
